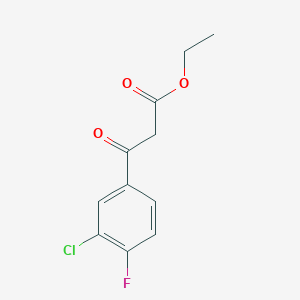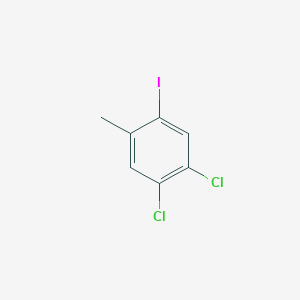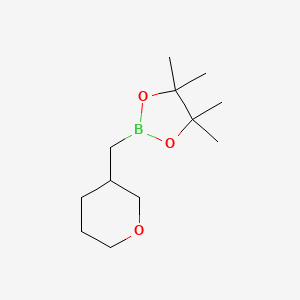
3-(3-氯-4-氟苯基)-3-氧代丙酸乙酯
描述
Ethyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate, also known as EF3, is an organic compound that has been the subject of scientific research due to its potential applications in the fields of chemistry, biochemistry, and pharmacology. EF3 is a white crystalline solid that is soluble in most organic solvents and has a molecular weight of 344.9 g/mol. EF3 is a chiral compound, meaning that it can exist in two different forms that are mirror images of each other.
科学研究应用
乙烯和乙烯抑制剂在采后技术中的应用乙烯在更年期水果的成熟过程中起着至关重要的作用,抑制乙烯一直是延长这些产品保质期的重点。对乙烯作用抑制剂 1-甲基环丙烯 (1-MCP) 的研究表明,它可以有效延缓各种水果和蔬菜的成熟和衰老,这表明乙烯抑制剂在采后技术中具有潜力 (Martínez-Romero 等人,2007 年)。这表明与 3-(3-氯-4-氟苯基)-3-氧代丙酸乙酯功能类似的化合物影响乙烯感知或生物合成,可能在提高农产品采后质量方面得到应用。
灭菌和医疗器械安全性环氧乙烷是公认的医疗器械灭菌剂,突出了具有灭菌性质的化合物在医疗应用中的重要性。Mendes 等人 (2007 年) 的综述讨论了使用环氧乙烷灭菌的优势和挑战,强调了循环设计和验证在确保安全性和有效性方面的重要性 (Mendes、Brandão 和 Silva,2007 年)。对相关酯类和化合物的研究,例如 3-(3-氯-4-氟苯基)-3-氧代丙酸乙酯,可能会发现新的灭菌方法或改进现有的方法。
环氧乙烷和癌症研究环氧乙烷因其遗传毒性而被归类为已知的人类致癌物,这突显了研究化学化合物的安全性和毒理学特征的重要性。Vincent 等人 (2019 年) 的综述要求重新评估环氧乙烷的证据和剂量反应影响,表明全面了解化学性质和影响对于准确的风险评估至关重要 (Vincent 等人,2019 年)。这突出了对类似 3-(3-氯-4-氟苯基)-3-氧代丙酸乙酯这样的化合物的毒理学研究的重要性,以评估其安全性和潜在致癌性。
属性
IUPAC Name |
ethyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO3/c1-2-16-11(15)6-10(14)7-3-4-9(13)8(12)5-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOACPMHJWOZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![tert-butyl (3aR,6aR)-5-benzyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1461163.png)
![Methyl thieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1461164.png)
![1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1461165.png)